
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both an acetamido group and a carboxylic acid group on a cyclopentane ring makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method ensures high enantioselectivity and yields the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The acetamido and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound shares a similar cyclopentane ring structure but differs in the functional groups attached.
Cyclopentane derivatives: Various cyclopentane derivatives with different substituents can be compared based on their chemical properties and reactivity.
Uniqueness
The uniqueness of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both acetamido and carboxylic acid groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
BLDIOZHBYFAKAZ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)NC1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


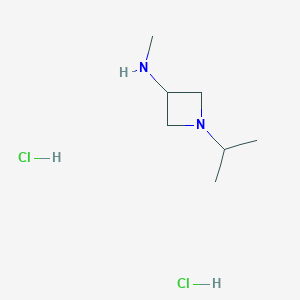
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
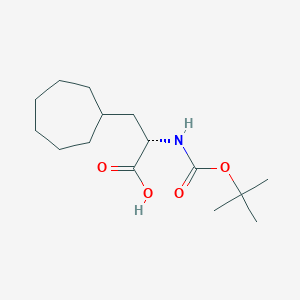
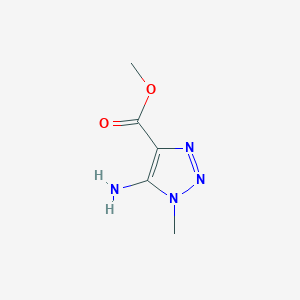
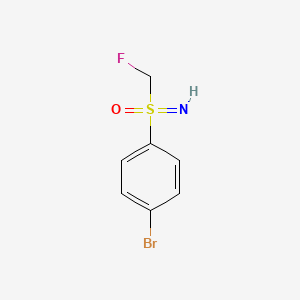
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
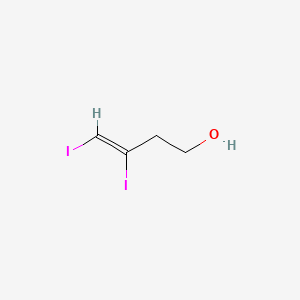
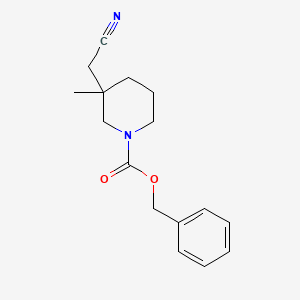



![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
